1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.: 1798488-13-7
VCID: VC7206086
InChI: InChI=1S/C15H15ClFNO5S2/c16-14-8-12(3-4-15(14)17)25(21,22)18-6-5-13(9-18)24(19,20)10-11-2-1-7-23-11/h1-4,7-8,13H,5-6,9-10H2
SMILES: C1CN(CC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Molecular Formula: C15H15ClFNO5S2
Molecular Weight: 407.86

1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine

CAS No.: 1798488-13-7

Cat. No.: VC7206086

Molecular Formula: C15H15ClFNO5S2

Molecular Weight: 407.86

* For research use only. Not for human or veterinary use.

1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine - 1798488-13-7

Specification

CAS No. 1798488-13-7
Molecular Formula C15H15ClFNO5S2
Molecular Weight 407.86
IUPAC Name 1-(3-chloro-4-fluorophenyl)sulfonyl-3-(furan-2-ylmethylsulfonyl)pyrrolidine
Standard InChI InChI=1S/C15H15ClFNO5S2/c16-14-8-12(3-4-15(14)17)25(21,22)18-6-5-13(9-18)24(19,20)10-11-2-1-7-23-11/h1-4,7-8,13H,5-6,9-10H2
Standard InChI Key WSJZTYRDCRUMNS-UHFFFAOYSA-N
SMILES C1CN(CC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl

Introduction

Molecular Structure and Chemical Identity

Structural Composition

The compound features a pyrrolidine core (a five-membered secondary amine ring) with two distinct sulfonyl substituents:

  • A 3-chloro-4-fluorophenylsulfonyl group at position 1.

  • A furan-2-ylmethylsulfonyl group at position 3.

The chloro and fluoro substituents on the phenyl ring enhance electronic withdrawal, while the furan moiety introduces heteroaromatic character. This combination suggests a molecule with balanced lipophilicity and polarity, influenced by the sulfonyl groups .

Molecular Formula and Weight

  • Molecular Formula: C16H16ClFN1O5S2C_{16}H_{16}ClFN_{1}O_{5}S_{2}

  • Molecular Weight: 420.88 g/mol

  • SMILES: C1C(CN(S(=O)(=O)C2=CC(=C(C=C2)Cl)F)C1)S(=O)(=O)CC3=CC=CO3C1C(CN(S(=O)(=O)C2=CC(=C(C=C2)Cl)F)C1)S(=O)(=O)CC3=CC=CO3

Synthesis and Reaction Pathways

Hypothetical Synthetic Routes

While no direct synthesis is documented, a plausible pathway involves sequential sulfonylation of pyrrolidine:

  • Step 1: Reaction of pyrrolidine with 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine) to yield 1-(3-chloro-4-fluorophenylsulfonyl)pyrrolidine.

  • Step 2: Introduction of the second sulfonyl group via furan-2-ylmethanesulfonyl chloride at position 3, requiring regioselective protection/deprotection strategies to avoid over-sulfonylation .

Table 1: Key Synthetic Intermediates

IntermediateStructureRole
PyrrolidineC4H9NC_4H_9NCore amine substrate
3-Chloro-4-fluorobenzenesulfonyl chlorideC6H3ClFSO2ClC_6H_3ClFSO_2ClElectrophilic sulfonating agent
Furan-2-ylmethanesulfonyl chlorideC5H5O2SClC_5H_5O_2SClSecondary sulfonating agent

Challenges in Synthesis

  • Regioselectivity: Ensuring sulfonylation at positions 1 and 3 without cross-reactivity.

  • Steric Hindrance: Bulky substituents may impede reaction efficiency, necessitating optimized stoichiometry .

Physicochemical Properties

Calculated Parameters

  • logP: Estimated at 2.8 (moderate lipophilicity due to sulfonyl groups).

  • Polar Surface Area (PSA): 105 Ų (high polarity, suggesting poor blood-brain barrier penetration).

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMFA) but poorly soluble in water .

Table 2: Predicted Physicochemical Properties

PropertyValue
Molecular Weight420.88 g/mol
logP2.8
PSA105 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7

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